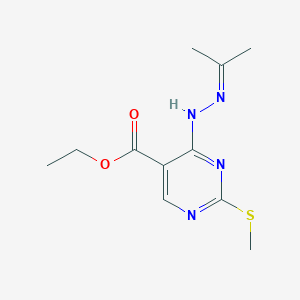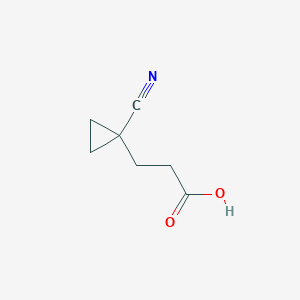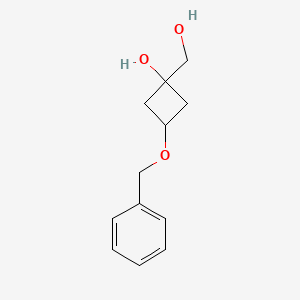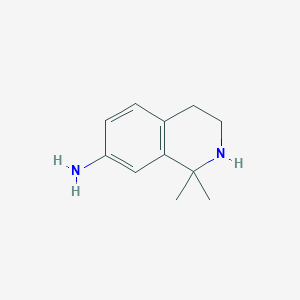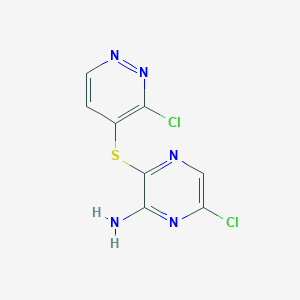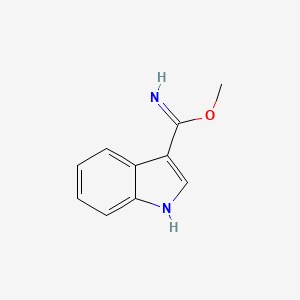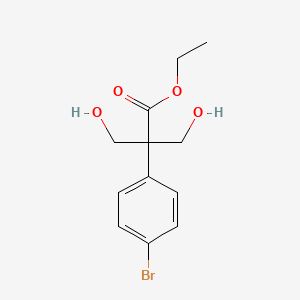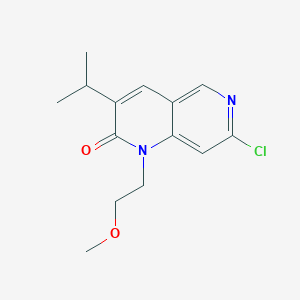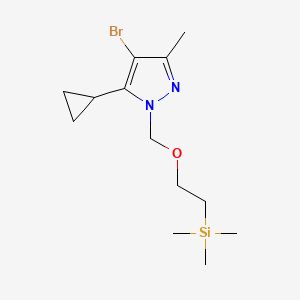
4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a cyclopropyl group, a methyl group, and a trimethylsilyl-ethoxy-methyl group attached to the pyrazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves multi-step organic reactions. The starting materials and reagents may include cyclopropyl derivatives, brominating agents, and pyrazole precursors. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole may have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity or chemical reactivity.
類似化合物との比較
Similar Compounds
Similar compounds may include other pyrazole derivatives with different substituents, such as:
- 4-Bromo-3-methyl-1H-pyrazole
- 5-Cyclopropyl-3-methyl-1H-pyrazole
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Uniqueness
The uniqueness of 4-Bromo-5-cyclopropyl-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other pyrazole derivatives.
特性
分子式 |
C13H23BrN2OSi |
|---|---|
分子量 |
331.32 g/mol |
IUPAC名 |
2-[(4-bromo-5-cyclopropyl-3-methylpyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H23BrN2OSi/c1-10-12(14)13(11-5-6-11)16(15-10)9-17-7-8-18(2,3)4/h11H,5-9H2,1-4H3 |
InChIキー |
DIOXWFFBZLCNGM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1Br)C2CC2)COCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



